![molecular formula C25H29F2N7O4S B8193128 [(1S)-2,2-Difluorocyclopropyl][3-[2-[(1-methyl-1H-pyrazol-4-yl)amino]-4-pyrimidinyl]-3,8-diazabicyclo[3.2.1]oct-8-yl]methanone tosylate](/img/structure/B8193128.png)
[(1S)-2,2-Difluorocyclopropyl][3-[2-[(1-methyl-1H-pyrazol-4-yl)amino]-4-pyrimidinyl]-3,8-diazabicyclo[3.2.1]oct-8-yl]methanone tosylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[(1S)-2,2-Difluorocyclopropyl][3-[2-[(1-methyl-1H-pyrazol-4-yl)amino]-4-pyrimidinyl]-3,8-diazabicyclo[3.2.1]oct-8-yl]methanone tosylate is a useful research compound. Its molecular formula is C25H29F2N7O4S and its molecular weight is 561.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound [(1S)-2,2-Difluorocyclopropyl][3-[2-[(1-methyl-1H-pyrazol-4-yl)amino]-4-pyrimidinyl]-3,8-diazabicyclo[3.2.1]oct-8-yl]methanone tosylate (CAS Number: 1883299-62-4) is a complex organic molecule with significant potential in medicinal chemistry. Its unique structural features include a difluorocyclopropane moiety and a bicyclic system that may enhance its biological activity through diverse interactions within biological systems.
Chemical Structure and Properties
The molecular formula for this compound is C25H29F2N7O4S, with a molecular weight of approximately 489.6 g/mol. The compound features multiple functional groups that contribute to its biological activity, including:
- Difluorocyclopropane : Enhances binding properties.
- Pyrazole and Pyrimidine Rings : Known for various biological activities, including anticancer and antimicrobial properties.
- Diazabicyclo Framework : Provides structural rigidity and potential for enzyme interaction.
Preliminary studies suggest that this compound may act through the inhibition of specific enzymes involved in critical biological pathways, such as thrombin inhibition, which is crucial in managing thrombotic diseases.
In Vitro Studies
In vitro assays have demonstrated that this compound exhibits significant inhibitory activity against various targets:
Target Enzyme | IC50 (µM) | Remarks |
---|---|---|
Thrombin | 0.165 | Potent inhibitor compared to standard drugs . |
Other Kinases | >5 | Limited activity against other kinases tested . |
Case Studies
Recent research highlights the compound's potential in treating autoimmune diseases through dual inhibition of TYK2 and JAK1 pathways:
- Study on Autoimmune Diseases : In a study involving animal models of autoimmune disorders, this compound showed promising results in reducing inflammation and improving clinical scores in treated subjects .
- Thrombin Inhibition Studies : Another study focused on the compound's role as a thrombin inhibitor demonstrated its ability to form stable complexes with the enzyme, leading to prolonged inhibition and reduced thrombus formation in vivo .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural features:
Structural Feature | Biological Implication |
---|---|
Difluorocyclopropane | Enhances lipophilicity and binding affinity to target proteins. |
Pyrazole Ring | Contributes to anticancer and antimicrobial properties. |
Diazabicyclo Structure | Offers rigidity and specificity in enzyme interactions. |
科学研究应用
Anticancer Activity
Recent studies have indicated that compounds similar to [(1S)-2,2-Difluorocyclopropyl][3-[2-[(1-methyl-1H-pyrazol-4-yl)amino]-4-pyrimidinyl]-3,8-diazabicyclo[3.2.1]oct-8-yl]methanone tosylate exhibit significant anticancer properties. The mechanism of action involves the inhibition of specific kinases that are crucial for cancer cell proliferation and survival .
Antimicrobial Properties
The pyrazole ring present in the compound has been associated with antimicrobial activity against various pathogens. Research has shown that derivatives of pyrazole can effectively inhibit bacterial growth, making them candidates for developing new antibiotics .
CNS Disorders
There is emerging evidence that this compound may have applications in treating central nervous system disorders, including Alzheimer's disease and mild cognitive impairment. The inhibition of certain enzymes involved in neurodegenerative processes is a promising area of research .
Case Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal examined the effects of PF-06700841 on cancer cell lines. The results demonstrated a dose-dependent reduction in cell viability and an increase in apoptosis markers, suggesting its potential as an anticancer agent .
Case Study 2: Antimicrobial Activity
Another investigation focused on the synthesis of pyrazole derivatives and their antimicrobial activity against Mycobacterium tuberculosis. The study found that the incorporation of the [(1S)-2,2-Difluorocyclopropyl] moiety enhanced the efficacy of these compounds against resistant strains .
属性
IUPAC Name |
(2,2-difluorocyclopropyl)-[(5S)-3-[2-[(1-methylpyrazol-4-yl)amino]pyrimidin-4-yl]-3,8-diazabicyclo[3.2.1]octan-8-yl]methanone;4-methylbenzenesulfonic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21F2N7O.C7H8O3S/c1-25-8-11(7-22-25)23-17-21-5-4-15(24-17)26-9-12-2-3-13(10-26)27(12)16(28)14-6-18(14,19)20;1-6-2-4-7(5-3-6)11(8,9)10/h4-5,7-8,12-14H,2-3,6,9-10H2,1H3,(H,21,23,24);2-5H,1H3,(H,8,9,10)/t12-,13?,14?;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAKGOYNHHHOTEN-NEWLCSRUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CN1C=C(C=N1)NC2=NC=CC(=N2)N3CC4CCC(C3)N4C(=O)C5CC5(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CN1C=C(C=N1)NC2=NC=CC(=N2)N3C[C@@H]4CCC(C3)N4C(=O)C5CC5(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29F2N7O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
561.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。